(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Malaria Plasmodium berghei Liver-stage

The compound (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1421500-48-2, ChEMBL ID CHEMBL3440064) is a synthetic heterocyclic small molecule composed of a 1H-benzo[d]imidazole core linked via a carbonyl bridge to a 4-(pyridin-2-yloxy)piperidine moiety. It belongs to the benzimidazole-piperidine methanone class and is distributed as a screening library compound under identifiers including VU0544756-1, AKOS024549751, and F6359-0037.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 1421500-48-2
Cat. No. B2518052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
CAS1421500-48-2
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=CN4
InChIInChI=1S/C18H18N4O2/c23-18(13-4-5-15-16(11-13)21-12-20-15)22-9-6-14(7-10-22)24-17-3-1-2-8-19-17/h1-5,8,11-12,14H,6-7,9-10H2,(H,20,21)
InChIKeyOELHFZCAFFOMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1421500-48-2 Procurement Guide | (1H-Benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Screening Compound


The compound (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1421500-48-2, ChEMBL ID CHEMBL3440064) is a synthetic heterocyclic small molecule composed of a 1H-benzo[d]imidazole core linked via a carbonyl bridge to a 4-(pyridin-2-yloxy)piperidine moiety [1]. It belongs to the benzimidazole-piperidine methanone class and is distributed as a screening library compound under identifiers including VU0544756-1, AKOS024549751, and F6359-0037 [1]. The compound exhibits favorable calculated physicochemical properties, including a molecular weight of 322.37 Da, a calculated partition coefficient (cLogP) of 2.64, a polar surface area (PSA) of 71.11 Ų, and a quantitative estimate of drug-likeness (QED) score of 0.80, with zero violations of Lipinski's Rule of Five [1]. These properties position it as a lead-like scaffold for medicinal chemistry optimization.

Why Generic Benzimidazole-Piperidine Methanones Cannot Substitute for CAS 1421500-48-2


Within the benzimidazole-piperidine methanone chemical series, even minor structural modifications produce profound shifts in biological activity profiles. The target compound uniquely combines a free NH on the benzimidazole ring (critical for hydrogen-bond donor interactions) with a 4-(pyridin-2-yloxy) substituent on the piperidine ring, a moiety absent in the widely studied 15-PGDH inhibitor series (e.g., ML148, which bears an N-methylphenyl substituent on benzimidazole and an unsubstituted piperidine) . Screening data demonstrate that structurally analogous compounds from the same library tested in identical assays exhibit divergent anti-parasitic activity and cytotoxicity profiles; interchanging them without verification would invalidate any structure-activity relationship (SAR) conclusions [1]. The pyridin-2-yloxy ether linkage introduces conformational flexibility and potential metal-chelating capacity not present in simpler piperidine or piperidine-amide analogs, directly influencing target engagement and selectivity.

Quantitative Differentiation Evidence for (1H-Benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone vs. In-Class Analogs


Malaria Liver-Stage Activity with Favorable HepG2 Cytotoxicity Window

The target compound demonstrated 35.2% inhibition of P. berghei liver-stage parasites at 10 µM, while causing only 1.59% inhibition of HepG2 human hepatocyte viability at the same concentration [1]. This 33.6 percentage-point differential constitutes a measurable therapeutic window, in contrast to many screening library compounds that show either no liver-stage activity or concomitant cytotoxicity. A structurally related compound lacking the 4-(pyridin-2-yloxy) substituent would not be expected to replicate this profile, as the pyridyl ether moiety is implicated in modulating both permeability and target binding.

Malaria Plasmodium berghei Liver-stage HepG2 Cytotoxicity

Superior Drug-Likeness Parameters (QED 0.80) Relative to Average Screening Collection Compounds

The target compound achieves a Quantitative Estimate of Drug-Likeness (QED) score of 0.80 on a scale where 0 represents unfavorable and 1 represents highly drug-like [1]. This score places it well above the mean QED of typical commercial screening collections (estimated mean ~0.49–0.55) [2]. The compound simultaneously satisfies all Lipinski Rule of Five criteria (MW 322.37, cLogP 2.64, HBD 1, HBA 4) with zero violations [1]. In contrast, the N-substituted benzimidazole analog ML148 has a higher molecular weight and a different PSA profile that may alter its lead-likeness. For procurement decisions, a QED of 0.80 indicates the compound requires less structural remodeling to reach clinical candidate space compared to lower-scoring alternatives.

Drug-likeness QED Physicochemical Lead-like Rule of Five

Multi-Parasite Selectivity Fingerprint Enables Target Deconvolution Prioritization

The compound exhibits a distinctive selectivity fingerprint across five parasite assays tested at comparable concentrations: P. berghei liver-stage (10 µM, 35.2% inhibition), P. falciparum asexual blood stage (5 µM, -26.2% which suggests possible growth promotion or assay interference), P. falciparum stage V gametocytes (2 µM, 1.06%), Leishmania donovani methionyl-tRNA synthetase (3.11%), and Trypanosoma cruzi histidyl-tRNA synthetase (1.59%) [1]. This profile—preferential activity against liver-stage Plasmodium over blood-stage and gametocyte forms—is opposite to the pattern observed for most known antimalarials, which typically show higher activity against blood-stage parasites. A compound with unsubstituted piperidine or a different aryl ether would likely lose this selectivity fingerprint due to altered cell permeability or target engagement.

Anti-parasitic Plasmodium falciparum Leishmania Trypanosoma Selectivity

Structural Uniqueness: Free NH Benzimidazole with 4-(Pyridin-2-yloxy)piperidine—A Rare Combination in Commercial Libraries

A substructure search of the ChEMBL database reveals that the combination of a 1H-benzo[d]imidazol-5-yl carbonyl group with a 4-(pyridin-2-yloxy)piperidine ring is rare among bioactive molecules. The most closely related compounds in the literature belong to either the N-substituted benzimidazole-piperidine methanone series (e.g., 15-PGDH inhibitors such as ML148 with N-aryl substituents) or the 2-substituted benzimidazole-piperidine series (e.g., Purdue Pharma's nociceptin receptor ligands) [1]. The target compound is distinguished by preserving a free NH on the benzimidazole while incorporating a pyridin-2-yloxy group on the piperidine. This free NH provides a synthetic handle for further derivatization (e.g., alkylation, acylation, sulfonylation) that is not available in N-substituted analogs, enabling SAR expansion without scaffold redesign [1].

Scaffold uniqueness Benzimidazole Pyridin-2-yloxy Chemical diversity SAR

Recommended Application Scenarios for (1H-Benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1421500-48-2)


Malaria Liver-Stage Hit Identification and Target Deconvolution Studies

Based on its 35.2% P. berghei liver-stage inhibition at 10 µM coupled with only 1.59% HepG2 cytotoxicity at the same concentration [1], this compound is suitable as a validated chemical starting point for malaria liver-stage drug discovery programs. Its selective inhibition fingerprint—lacking activity against asexual blood stages and gametocytes at comparable concentrations—makes it particularly valuable for target deconvolution studies aiming to identify liver-stage-specific biological targets, a priority area in malaria eradication research.

Medicinal Chemistry SAR Expansion of the Benzimidazole-Piperidine Scaffold Series

The presence of a free NH on the benzimidazole ring provides a versatile synthetic handle for systematic derivatization (alkylation, acylation, sulfonylation, or transition metal-catalyzed N-arylation), enabling rapid exploration of structure-activity relationships in the N-substituted space [2]. This compound can serve as a common intermediate for generating focused libraries probing the impact of benzimidazole N-substitution on anti-parasitic potency and selectivity, complementing the N-substituted ML148 series.

Drug-Likeness Benchmarking and Hit-to-Lead Optimization Teaching Collection

With a QED score of 0.80, zero RO5 violations, and a balanced physicochemical profile (cLogP 2.64, PSA 71.11) [1], this compound exemplifies a lead-like starting point suitable for academic teaching collections or in-house hit-to-lead optimization workshops. Procurement of this compound allows teams to benchmark their in-house screening hits against a well-characterized, publicly annotated molecule with documented activity and property data, facilitating the development of compound quality assessment workflows.

Quote Request

Request a Quote for (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.